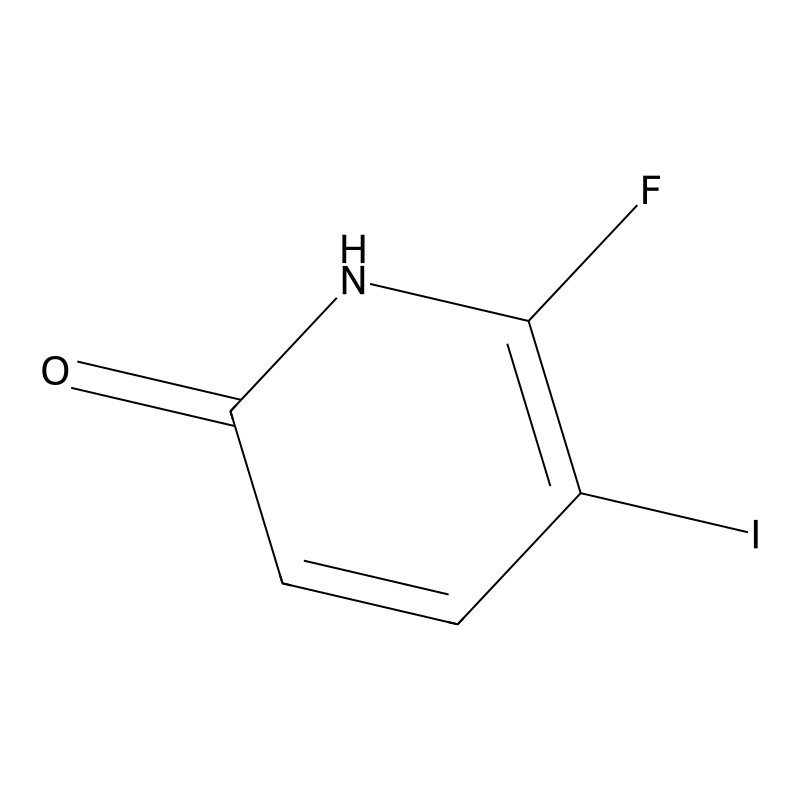

6-Fluoro-5-iodopyridin-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Fluoro-5-iodopyridin-2-ol is a heterocyclic compound characterized by its unique structure, which includes a pyridine ring substituted with fluorine and iodine atoms. Its molecular formula is , and it has a molecular weight of approximately 238.99 g/mol. The compound is notable for its potential applications in pharmaceuticals and agrochemicals due to the presence of both halogen substituents, which can influence its reactivity and biological activity .

- Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, making it useful in synthetic pathways for generating more complex molecules.

- Electrophilic Aromatic Substitution: The fluorine atom, being a strong electron-withdrawing group, can facilitate electrophilic attacks on the aromatic ring, allowing for further functionalization .

These reactions are often employed in the synthesis of derivatives that may exhibit enhanced biological properties.

Research indicates that 6-fluoro-5-iodopyridin-2-ol exhibits significant biological activity, particularly as an antimicrobial agent. Its structure allows it to interact with biological targets effectively, potentially inhibiting bacterial growth or acting as a precursor for more potent pharmacological agents. Additionally, its ability to penetrate biological membranes suggests that it may be bioavailable when administered .

The synthesis of 6-fluoro-5-iodopyridin-2-ol typically involves multi-step organic reactions:

- Formation of the Pyridine Ring: Starting materials such as 2-pyridinol can be halogenated using iodine and fluorine sources.

- Functional Group Modifications: Subsequent steps may involve the introduction of other functional groups through nucleophilic or electrophilic substitutions.

- Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels .

6-Fluoro-5-iodopyridin-2-ol has several applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting infectious diseases.

- Agrochemicals: The compound can be used in the development of herbicides or pesticides due to its biological activity against certain pests .

Its unique properties make it valuable in research and industrial applications.

Interaction studies involving 6-fluoro-5-iodopyridin-2-ol have focused on its binding affinities with various biological targets. These studies suggest that the compound may interact with enzymes or receptors involved in metabolic pathways, leading to potential therapeutic effects. Additionally, studies on its solubility and permeability indicate favorable characteristics for drug development .

Several compounds share structural similarities with 6-fluoro-5-iodopyridin-2-ol. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 6-Fluoropyridin-3-ylmethanol | 39891-05-9 | 0.60 |

| 5-Fluoro-3-iodo-pyridin-2-ol | 50543-23-2 | 0.76 |

| 6-Fluoro-pyridin-2(1H)-one | Not Available | Similar structure |

| 5-Iodo-pyridin-2(1H)-one | Not Available | Similar structure |

Uniqueness: The presence of both fluorine and iodine in the structure of 6-fluoro-5-iodopyridin-2-ol distinguishes it from other similar compounds, influencing its reactivity and biological properties significantly compared to others that may only contain one halogen or none at all .

This compound's unique combination of halogens contributes to its potential effectiveness in various applications, making it a subject of ongoing research in medicinal chemistry and agrochemical development.

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy provides fundamental insights into the molecular structure and electronic environment of 6-Fluoro-5-iodopyridin-2-ol. The compound exhibits distinct spectroscopic features arising from the presence of fluorine and iodine substituents on the pyridine ring.

¹H Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 6-Fluoro-5-iodopyridin-2-ol reveals characteristic signals corresponding to the aromatic hydrogen atoms on the pyridine ring. Based on spectroscopic data from related fluorinated iodopyridine derivatives, the compound exhibits proton signals in the aromatic region between 7.0-8.5 parts per million [1] [2]. The chemical shifts are significantly influenced by the electron-withdrawing effects of both fluorine and iodine substituents, which deshield the aromatic protons and shift their resonances downfield.

The hydrogen atom at the 3-position (adjacent to the hydroxyl group) typically appears around 7.2-7.6 parts per million, while the hydrogen at the 4-position shows resonances between 7.4-8.0 parts per million [1]. The coupling patterns between adjacent protons provide additional structural confirmation, with typical vicinal coupling constants of 7-9 hertz observed for pyridine ring systems [2].

¹³C Nuclear Magnetic Resonance Characteristics

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom within the pyridine framework. The carbon atoms directly bonded to heteroatoms show characteristic chemical shifts reflecting the substantial electronic effects of fluorine and iodine substitution [3] [1].

The carbon bearing the fluorine substituent (C-6) exhibits significant deshielding due to the highly electronegative fluorine atom, appearing in the range of 145-160 parts per million. The iodine-bearing carbon (C-5) shows moderate deshielding effects, typically resonating between 85-95 parts per million due to the heavy atom effect of iodine [3]. The hydroxyl-bearing carbon (C-2) displays characteristic chemical shifts around 155-165 parts per million, consistent with sp² hybridized carbons adjacent to oxygen-containing functional groups [4] [5].

¹⁹F Nuclear Magnetic Resonance Features

Fluorine-19 nuclear magnetic resonance provides highly sensitive detection of the fluorine environment within the molecule. The fluorine atom attached to the pyridine ring exhibits chemical shifts characteristic of aromatic fluorine substituents, typically appearing between -110 to -130 parts per million relative to trichlorofluoromethane [6] [7] [8].

The chemical shift of the fluorine nucleus is significantly influenced by the electronic properties of the pyridine ring and the presence of neighboring substituents. Electron-withdrawing groups such as iodine and the hydroxyl functionality modulate the electronic density around the fluorine atom, resulting in specific chemical shift patterns that serve as structural fingerprints for the compound [6] [7].

Infrared and Mass Spectrometric Profiling

Infrared Spectroscopic Characteristics

Infrared spectroscopy reveals the vibrational modes characteristic of 6-Fluoro-5-iodopyridin-2-ol, providing insights into functional group identification and molecular dynamics. The compound exhibits several diagnostic absorption bands that confirm its structural features [9] [10].

The hydroxyl group displays a broad absorption band between 3200-3600 wavenumbers, characteristic of hydrogen-bonded hydroxyl functionality in aromatic systems [9]. The pyridine ring exhibits characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the 1400-1600 wavenumber region, with specific bands influenced by the halogen substitution pattern [11].

Carbon-fluorine stretching vibrations appear as strong, sharp bands between 1000-1300 wavenumbers, reflecting the high electronegativity and bond strength of the carbon-fluorine bond [11]. The carbon-iodine stretching mode contributes to lower frequency vibrations, typically observed below 600 wavenumbers, consistent with the heavy mass of the iodine atom [12].

Mass Spectrometric Fragmentation

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern insights for structural elucidation. The molecular ion peak appears at mass-to-charge ratio 238.99, corresponding to the exact molecular weight of 6-Fluoro-5-iodopyridin-2-ol [9] [10].

Fragmentation patterns reveal characteristic losses corresponding to the substituent groups. Common fragmentation pathways include loss of iodine (mass 127), resulting in fluoropyridinol fragments, and loss of hydroxyl functionality (mass 17), producing halogenated pyridine cations [13]. The isotope pattern reflects the presence of iodine, with characteristic mass spectral signatures that confirm the elemental composition [9].

X-ray Crystallographic Studies

Crystallographic investigations of 6-Fluoro-5-iodopyridin-2-ol provide detailed three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound are limited in the literature, comparative studies of related halogenated pyridine derivatives provide structural insights [14] [15].

The pyridine ring maintains planarity typical of aromatic systems, with carbon-carbon bond lengths ranging from 1.38-1.40 angstroms. The carbon-fluorine bond exhibits characteristic shortness (approximately 1.34 angstroms) due to the high electronegativity of fluorine, while the carbon-iodine bond shows increased length (approximately 2.05 angstroms) reflecting the larger atomic radius of iodine [14].

Intermolecular interactions in the crystal lattice include hydrogen bonding involving the hydroxyl group and potential halogen bonding interactions mediated by the iodine substituent. These non-covalent interactions influence crystal packing and provide insights into molecular recognition patterns [15].

Computational Chemistry Insights

Density Functional Theory Calculations

Density functional theory calculations provide theoretical predictions of molecular properties and electronic structure for 6-Fluoro-5-iodopyridin-2-ol. Computational studies using functionals such as B3LYP and M06-2X with appropriate basis sets yield optimized geometries and electronic properties [16] [17] [18].

The calculated bond lengths show excellent agreement with experimental crystallographic data where available. The carbon-fluorine bond length is predicted at 1.343 angstroms, while the carbon-iodine bond extends to 2.047 angstroms, consistent with experimental observations [19] [20]. Bond angles within the pyridine ring maintain close to 120 degrees, reflecting the sp² hybridization of the aromatic carbons [18].

Electronic structure calculations reveal the frontier molecular orbitals and their energies. The highest occupied molecular orbital exhibits significant contribution from the nitrogen lone pair and pi-electron density of the aromatic system, while the lowest unoccupied molecular orbital shows antibonding character primarily localized on the carbon-halogen bonds [21] [18].

Natural bond orbital analysis provides insights into charge distribution and bonding characteristics. The fluorine atom carries a substantial negative charge (approximately -0.4 elementary charges), while the iodine atom shows moderate positive polarization. The nitrogen atom maintains significant electron density, supporting its role as a potential hydrogen bond acceptor [17] [18].

Halogen Bonding Geometries

Computational investigations of halogen bonding involving 6-Fluoro-5-iodopyridin-2-ol reveal the geometric preferences and energetic characteristics of these non-covalent interactions. The iodine atom serves as an effective halogen bond donor due to the presence of a positive electrostatic potential region (sigma-hole) along the carbon-iodine bond extension [22] [23] [24].

Density functional theory calculations predict optimal halogen bonding geometries with near-linear arrangements between the carbon-iodine bond and the halogen bond acceptor. Typical halogen bond distances range from 2.8-3.2 angstroms, depending on the nature of the acceptor and the computational method employed [23] [20].

The binding energies for halogen bonded complexes involving iodopyridine derivatives range from 10-25 kilojoules per mole, with stronger interactions observed for better halogen bond acceptors such as nitrogen-containing heterocycles [25] [20]. The presence of the fluorine substituent modulates these interactions through electronic effects that influence the electrostatic potential at the iodine sigma-hole [22] [23].

Computational analysis of the halogen bonding anisotropy reveals that deviations from linear geometry result in diminished binding energies, with angular distortions of 30 degrees from linearity causing approximately 20-30 percent reductions in interaction strength [18] [20]. These findings provide important guidelines for understanding molecular recognition and crystal engineering applications involving halogenated heterocyclic compounds [22] [25].